molecular formula C13H16N2 B2932254 3-Cyclohexylimidazo[1,5-a]pyridine CAS No. 618859-94-2

3-Cyclohexylimidazo[1,5-a]pyridine

Cat. No.: B2932254
CAS No.: 618859-94-2
M. Wt: 200.285
InChI Key: YLAQZSRMMKGOLV-UHFFFAOYSA-N
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Description

3-Cyclohexylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This class of compounds is characterized by the fusion of an imidazole ring with a pyridine ring, which imparts unique chemical and biological properties

Scientific Research Applications

3-Cyclohexylimidazo[1,5-a]pyridine has a wide range of scientific research applications:

Future Directions

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, from materials science to the pharmaceutical field . Recent advancements in TB drug discovery and development provide a positive outlook for the future . The imidazo[1,5-a]pyridine class of compounds, including 3-Cyclohexylimidazo[1,5-a]pyridine, may play a significant role in these advancements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylimidazo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-picolylamines with nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium . Another method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate as a catalyst under visible light .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazopyridine scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Comparison with Similar Compounds

3-Cyclohexylimidazo[1,5-a]pyridine can be compared with other imidazopyridine derivatives, such as:

Properties

IUPAC Name

3-cyclohexylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h4-5,8-11H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAQZSRMMKGOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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